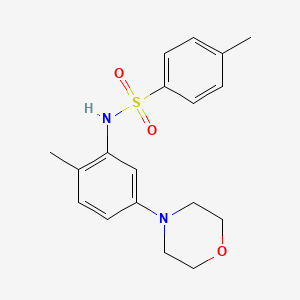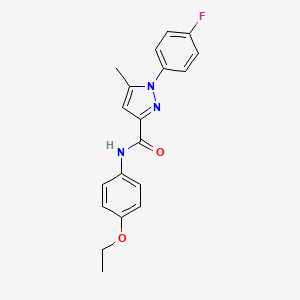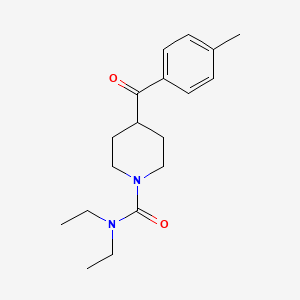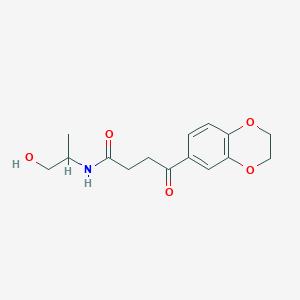![molecular formula C15H21N3O B6638717 Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPPM is a piperazine derivative that contains a cyclopropyl group and a pyridine ring.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Antagonists of the NMDA receptor have been shown to have neuroprotective effects and are being studied for their potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by NMR and HPLC. Moreover, this compound has shown potential pharmacological properties in various scientific research studies, making it an attractive compound for further investigation. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not known.
Direcciones Futuras
There are several future directions for the scientific research of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Moreover, the potential side effects of this compound need to be investigated further. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
The synthesis of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone involves the reaction of 1-(2-pyridinyl)ethanone with cyclopropylamine and formaldehyde in the presence of acetic acid. The reaction yields this compound as a white solid with a melting point of 180-182°C. The purity of this compound can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has shown potential pharmacological properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to have anxiolytic and antidepressant effects. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(14-4-2-3-7-16-14)17-8-10-18(11-9-17)15(19)13-5-6-13/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBICJACHOHQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)




![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)



![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)